N-[4-(aminosulfonyl)-2-methylphenyl]-2-bromoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(aminosulfonyl)-2-methylphenyl]-2-bromoacetamide is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminosulfonyl)-2-methylphenyl]-2-bromoacetamide typically involves the reaction of 4-(aminosulfonyl)-2-methylphenylamine with bromoacetyl bromide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminosulfonyl)-2-methylphenyl]-2-bromoacetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted acetamides depending on the nucleophile used.
Oxidation Reactions: Products include sulfonic acids and other oxidized derivatives.
Reduction Reactions: Products include amines and other reduced derivatives.
Scientific Research Applications
N-[4-(aminosulfonyl)-2-methylphenyl]-2-bromoacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(aminosulfonyl)-2-methylphenyl]-2-bromoacetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The compound may also interact with cellular pathways involved in cell growth and proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(aminosulfonyl)phenyl]-2-methylpropanamide
- N-[4-(aminosulfonyl)phenyl]-2-thiophenecarboxamide
- N-[4-(aminosulfonyl)phenyl]nicotinamide
Uniqueness
N-[4-(aminosulfonyl)-2-methylphenyl]-2-bromoacetamide is unique due to the presence of the bromoacetamide group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C9H11BrN2O3S |
---|---|
Molecular Weight |
307.17 g/mol |
IUPAC Name |
2-bromo-N-(2-methyl-4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C9H11BrN2O3S/c1-6-4-7(16(11,14)15)2-3-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)(H2,11,14,15) |
InChI Key |
CKKXQNICHOCCBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N)NC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.